molecular formula C16H17ClN2O5S2 B2988324 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide CAS No. 946260-79-3

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Cat. No. B2988324
CAS RN: 946260-79-3
M. Wt: 416.89
InChI Key: AEGMAKYVOCRDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O5S2 and its molecular weight is 416.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Screening

  • A study by Gupta and Halve (2015) focused on synthesizing novel compounds, including those similar to the chemical , and testing their antifungal activity. They found potent antifungal activity against Aspergillus niger & Aspergillus flavus, highlighting the potential use of these compounds in antifungal applications (Gupta & Halve, 2015).

Cytotoxicity and Carbonic Anhydrase Inhibition

  • Gul et al. (2016) synthesized a series of compounds, including derivatives of benzenesulfonamides, and evaluated them for cytotoxicity and inhibition of carbonic anhydrase. Some derivatives exhibited notable cytotoxic activities, suggesting potential in cancer treatment and as carbonic anhydrase inhibitors (Gul et al., 2016).

Antitumor Activity

  • Sławiński and Brzozowski (2006) synthesized derivatives of 2-benzylthio-4-chlorobenzenesulfonamide and evaluated their in vitro antitumor activity. They observed significant activity against specific cancer cell lines, indicating potential use in cancer therapeutics (Sławiński & Brzozowski, 2006).

Potential in Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. They synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups and found it had high singlet oxygen quantum yield, indicating its potential as a photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Metabolism and Selectivity

  • Sweetser, Schow, and Hutchison (1982) studied the metabolism of chlorsulfuron, a compound related to benzenesulfonamide, in plants. They found that its selectivity as a herbicide for cereals was due to the ability of these plants to metabolize the herbicide into an inactive form, indicating its use in agricultural applications (Sweetser, Schow, & Hutchison, 1982).

Inhibitory Effects on Carbonic Anhydrase

  • Gul et al. (2016) synthesized derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides and studied their inhibitory effects on human carbonic anhydrase. The compounds showed potent inhibition, indicating potential pharmaceutical applications (Gul et al., 2016).

properties

IUPAC Name

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGMAKYVOCRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

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